molecular formula C25H42N10O11S B1343802 Grgdspc CAS No. 91575-26-7

Grgdspc

Cat. No. B1343802
CAS RN: 91575-26-7
M. Wt: 690.7 g/mol
InChI Key: OBPKIOQCZVIMAC-UHFFFAOYSA-N
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Description

GRGDSPC is a peptide that consists of seven amino acids . It is a thiolated cell adhesion peptide and is considered an ideal novel targeted non-viral gene delivery vector . It is easy to synthesize, highly efficient, and has low cytotoxicity .


Synthesis Analysis

The synthesis of GRGDSPC is performed on a solid-phase batch peptide synthesizer . It is easy to synthesize and has high efficiency .


Molecular Structure Analysis

The molecular formula of GRGDSPC is C25H42N10O11S . The sequence of the peptide is Gly-Arg-Gly-Asp-Ser-Pro-Cys .


Chemical Reactions Analysis

GRGDSPC is conjugated to acrylated dextran via a thiol-acrylate reaction to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels .


Physical And Chemical Properties Analysis

The molecular weight of GRGDSPC is 690.73 .

Mechanism of Action

Target of Action

GRGDSPC, a 7-amino acid peptide, is a thiolated cell adhesion peptide . It primarily targets integrin receptors on the cell surface . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). They play crucial roles in various biological processes including cell adhesion, cell-surface mediated signalling, and cell cycle .

Mode of Action

GRGDSPC interacts with its targets (integrins) through a specific binding process. The peptide is conjugated to acrylated dextran via a thiol-acrylate reaction, which allows it to regulate the interactions of human mesenchymal stem cells (hMSCs) with the photocrosslinkable hydrogels . This interaction leads to changes in cell behavior, primarily influencing cell adhesion and potentially impacting cell migration, proliferation, and differentiation .

Biochemical Pathways

Given its role in cell adhesion, it is likely that grgdspc impacts pathways related to cell-matrix interactions and intracellular signaling cascades triggered by these interactions .

Result of Action

The primary result of GRGDSPC’s action is the modulation of cell adhesion. By interacting with integrin receptors, GRGDSPC can influence the way cells adhere to each other and their surrounding environment . This can have significant effects on cell behavior and function, potentially influencing processes such as cell migration, proliferation, and differentiation .

Action Environment

The action of GRGDSPC can be influenced by various environmental factors. For example, the presence of other ECM components, the physical properties of the environment (such as stiffness or topography), and the presence of other signaling molecules can all impact the effectiveness of GRGDSPC in modulating cell adhesion . Additionally, factors such as pH and temperature could potentially influence the stability and efficacy of GRGDSPC .

Future Directions

GRGDSPC has been used in various research studies, including those related to gene delivery and cell adhesion . It has potential for further development in tissue engineering, particularly in the creation of heart valves .

properties

IUPAC Name

3-[[2-[[2-[(2-aminoacetyl)amino]-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]-4-[[1-[2-[(1-carboxy-2-sulfanylethyl)carbamoyl]pyrrolidin-1-yl]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H42N10O11S/c26-8-17(37)31-12(3-1-5-29-25(27)28)20(41)30-9-18(38)32-13(7-19(39)40)21(42)33-14(10-36)23(44)35-6-2-4-16(35)22(43)34-15(11-47)24(45)46/h12-16,36,47H,1-11,26H2,(H,30,41)(H,31,37)(H,32,38)(H,33,42)(H,34,43)(H,39,40)(H,45,46)(H4,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBPKIOQCZVIMAC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(N(C1)C(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)CNC(=O)C(CCCN=C(N)N)NC(=O)CN)C(=O)NC(CS)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H42N10O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

690.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Grgdspc

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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